(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that features a unique combination of a cyclohexylsulfonyl group, an azetidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Moiety: The final step involves the coupling of the sulfonylated azetidine with a pyridine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine or pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the azetidine and pyridine rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-4-yl)methanone: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
Uniqueness:
- The specific positioning of the pyridin-3-yl group in (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone may confer unique binding properties and reactivity compared to its analogs.
- The combination of the cyclohexylsulfonyl group with the azetidine and pyridine rings provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(12-5-4-8-16-9-12)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRKUGSUIQSGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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